molecular formula C12H22N2O3 B6630785 N-[2-(oxan-2-yl)ethyl]morpholine-4-carboxamide

N-[2-(oxan-2-yl)ethyl]morpholine-4-carboxamide

Cat. No. B6630785
M. Wt: 242.31 g/mol
InChI Key: RDVFAJSSTUTDBL-UHFFFAOYSA-N
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Description

N-[2-(oxan-2-yl)ethyl]morpholine-4-carboxamide, commonly known as oxanamide, is a synthetic compound with potential application in the field of medicinal chemistry. It is a derivative of morpholine, a cyclic amine, and is used as a building block for the synthesis of various bioactive compounds. Oxanamide has been studied extensively for its potential therapeutic applications, and its mechanism of action has been elucidated through several scientific studies.

Mechanism of Action

The mechanism of action of oxanamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition by oxanamide leads to the accumulation of DNA damage and cell death. This mechanism has been shown to be effective in the treatment of cancer, as cancer cells are more susceptible to DNA damage than normal cells.
Biochemical and Physiological Effects:
Oxanamide has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have antiviral activity, making it a potential candidate for the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using oxanamide in lab experiments is its high yield synthesis process. It is also a versatile building block for the synthesis of various bioactive compounds. However, one limitation of using oxanamide is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of oxanamide. One potential area of research is the development of oxanamide derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of oxanamide in greater detail, which could lead to the development of new therapeutic applications. Additionally, the potential use of oxanamide in combination with other drugs for the treatment of various diseases could also be explored.
Conclusion:
In conclusion, oxanamide is a synthetic compound with potential application in the field of medicinal chemistry. Its synthesis method is efficient, and it has been used as a building block for the synthesis of various bioactive compounds. Its mechanism of action involves the inhibition of PARP, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of oxanamide that could lead to the development of new therapeutic applications.

Synthesis Methods

The synthesis of oxanamide involves the reaction of morpholine with 2-chloroethyl oxirane, followed by the addition of a carboxylic acid. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR. The yield of the synthesis process is typically high, making it an efficient method for the preparation of oxanamide.

Scientific Research Applications

Oxanamide has been used as a building block for the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents. Its potential application in the field of medicinal chemistry has been studied extensively, and several scientific studies have reported its effectiveness in treating various diseases.

properties

IUPAC Name

N-[2-(oxan-2-yl)ethyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-12(14-6-9-16-10-7-14)13-5-4-11-3-1-2-8-17-11/h11H,1-10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVFAJSSTUTDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCNC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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